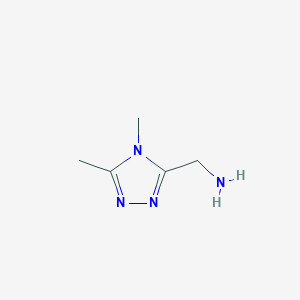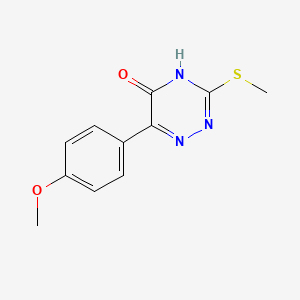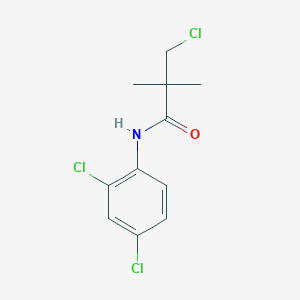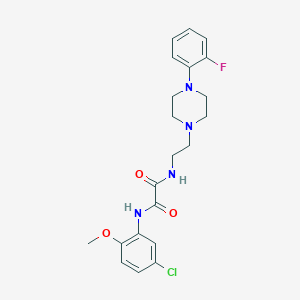
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine” is a chemical compound with the molecular formula C5H10N4 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine” can be represented by the InChI code: 1S/C5H10N4/c1-4-7-8-5(3-6)9(4)2/h3,6H2,1-2H3 . This indicates that the molecule contains a 1,2,4-triazole ring with two methyl groups attached to it .Chemical Reactions Analysis
While specific chemical reactions involving “(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine” are not detailed in the literature, 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .Applications De Recherche Scientifique
Anticancer Agents
1,2,4-triazole derivatives, including “(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The safety of these compounds has also been evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines .
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have been synthesized and their antimicrobial activities have been studied . These compounds have shown good or moderate activities against the test microorganisms .
Organic Synthesis
1,2,4-triazoles have found broad applications in organic synthesis . They are used in the synthesis of high nitrogen-containing heterocyclic systems, which have utility in various applications .
Polymer Chemistry
1,2,4-triazoles are used in polymer chemistry . They are used in the synthesis of polymers with high nitrogen content .
Supramolecular Chemistry
1,2,4-triazoles are used in supramolecular chemistry . They are used in the synthesis of supramolecular structures with high nitrogen content .
Bioconjugation
1,2,4-triazoles are used in bioconjugation . They are used in the synthesis of bioconjugates with high nitrogen content .
Chemical Biology
1,2,4-triazoles are used in chemical biology . They are used in the synthesis of chemical biology structures with high nitrogen content .
Nonlinear Optical Properties
1,2,4-triazoles are used in the exploration of nonlinear optical properties . They are used in the synthesis of compounds with high nonlinear optical properties .
Mécanisme D'action
Target of action
1,2,4-Triazole derivatives are known to interact with a variety of enzymes and receptors in biological systems . They have been reported to show promising anticancer activity, possibly targeting the aromatase enzyme .
Mode of action
Their ability to form hydrogen bonds with different targets is believed to play a key role in their biological activity .
Pharmacokinetics
The pharmacokinetics of 1,2,4-triazole derivatives can vary widely depending on their specific structure. These compounds are believed to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of action
The molecular and cellular effects of 1,2,4-triazole derivatives can vary depending on the specific compound and its targets. Some derivatives have shown promising cytotoxic activity against cancer cell lines .
Propriétés
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-4-7-8-5(3-6)9(4)2/h3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHWOQJCKWKFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine | |
CAS RN |
1019258-77-5 |
Source


|
| Record name | (dimethyl-4H-1,2,4-triazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2949972.png)

![N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2949974.png)


![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2949981.png)


![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)


![3-methyl-2-(2-propynylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949991.png)
![N-[4-(2-Morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide](/img/structure/B2949993.png)
